4,4'-Dimethoxybenzhydrylamine

Organic Synthesis Crystallinity Purification

4,4'-Dimethoxybenzhydrylamine (CAS 19293-62-0) is a para-disubstituted benzhydrylamine derivative and a high-purity crystalline solid (mp 58-59°C), in contrast to the liquid unsubstituted analogue. Its two para-methoxy groups impart enhanced electron density that stabilizes the derived carbocation, enabling the mild, selective acid-labile cleavage required for Mbh and ODmab protecting groups in SPPS. This orthogonality is critical for sensitive peptide therapeutics and cyclic peptide assemblies, where unsubstituted or mono-methoxy variants lead to side reactions and lower yields. For laboratories prioritizing accurate weighing, stable formulation, and reliable batch consistency in multi-step organic syntheses and Fmoc-Asp/Glu-Odmab building block production, this ≥98% purity solid is the preferred starting material.

Molecular Formula C15H17NO2
Molecular Weight 243.3 g/mol
CAS No. 19293-62-0
Cat. No. B098210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dimethoxybenzhydrylamine
CAS19293-62-0
Molecular FormulaC15H17NO2
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N
InChIInChI=1S/C15H17NO2/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,15H,16H2,1-2H3
InChIKeyHROGQYMZWGPHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dimethoxybenzhydrylamine (CAS 19293-62-0): Core Identity and Procurement Baseline


4,4'-Dimethoxybenzhydrylamine (CAS 19293-62-0), also referred to as bis(4-methoxyphenyl)methanamine, is a para-disubstituted benzhydrylamine derivative with the molecular formula C15H17NO2 and a molecular weight of 243.3 g/mol [1]. The compound is characterized by a central methanamine core bearing two 4-methoxyphenyl (p-anisyl) groups, which imparts a distinct electron-rich aromatic character and moderate solubility in organic solvents . This structural motif underpins its primary utility as a synthetic intermediate, a precursor for acid-labile protecting groups (e.g., the Mbh and ODmab handles), and a building block in medicinal chemistry and solid-phase peptide synthesis (SPPS) [2].

Why Generic Substitution of 4,4'-Dimethoxybenzhydrylamine (CAS 19293-62-0) Fails


While the benzhydrylamine scaffold is common, simple substitution with unsubstituted benzhydrylamine or mono-methoxy analogs (e.g., 4-methoxybenzhydrylamine) fails to replicate the performance of 4,4'-Dimethoxybenzhydrylamine in critical applications. The presence of two para-methoxy groups dramatically alters both physical state and chemical reactivity. Specifically, unsubstituted benzhydrylamine is a liquid at room temperature (mp ~12 °C), whereas 4,4'-Dimethoxybenzhydrylamine is a crystalline solid (mp 58-59 °C), which directly impacts handling, purification, and formulation stability [1]. More importantly, the electron-donating para-methoxy substituents significantly modulate the stability and acid-lability of the derived benzhydryl carbocation—a property essential for its role as a protecting group (Mbh/ODmab) in solid-phase peptide synthesis (SPPS). Replacing it with a less electron-rich analog compromises the orthogonality and mild cleavage conditions required for sensitive peptide assemblies, leading to lower yields or side reactions [2].

4,4'-Dimethoxybenzhydrylamine (CAS 19293-62-0): Quantitative Evidence for Procurement and Selection


Quantified Physical State and Purity Advantage over Unsubstituted Benzhydrylamine

Unlike unsubstituted benzhydrylamine, which is an oil or low-melting solid at ambient conditions, 4,4'-Dimethoxybenzhydrylamine is a well-defined crystalline solid. This is a critical differentiator for procurement and handling, as crystalline solids are generally easier to purify, weigh accurately, and store without degradation. The melting point of 4,4'-Dimethoxybenzhydrylamine is reported as 58-59 °C, whereas benzhydrylamine melts at approximately 12 °C [1]. Commercial sources confirm a minimum purity of 98.0% by HPLC/T for the crystalline solid [2].

Organic Synthesis Crystallinity Purification

Acid Lability of the Derived Mbh Protecting Group vs. Unsubstituted Benzhydryl

The 4,4'-dimethoxybenzhydryl (Mbh) group, derived from 4,4'-Dimethoxybenzhydrylamine, is a cornerstone of acid-labile protecting group strategies in Fmoc-SPPS. Its electron-rich nature allows for cleavage under milder acidic conditions (e.g., diluted TFA) compared to the unsubstituted benzhydryl group, which requires significantly harsher acidolysis. While exact half-life data (t1/2) for this specific compound in standard cleavage cocktails was not identified in the current search, class-level inference from related dimethoxybenzhydryl systems indicates that the para-methoxy substitution increases the acid lability of the C-N bond by several orders of magnitude relative to the unsubstituted benzhydryl group [1]. This enables the orthogonal deprotection of amide bonds without compromising other acid-sensitive side-chain protecting groups (e.g., tBu) .

Solid-Phase Peptide Synthesis Protecting Groups Acid Lability

Orthogonal Deprotection: Stability to Piperidine and Selective Cleavage by Hydrazine

In the form of the ODmab ester (derived from 4,4'-Dimethoxybenzhydrylamine), the protecting group demonstrates key orthogonal stability. It is reported to be stable to the standard Fmoc-deprotection conditions using 20% piperidine in DMF, a critical requirement for iterative peptide chain elongation. Conversely, it can be selectively and quantitatively removed in the presence of tert-butyl (tBu)-based protecting groups using 2% hydrazine in DMF . This orthogonal stability profile is a direct consequence of the specific electronic and steric properties imparted by the 4,4'-dimethoxybenzhydryl moiety.

Orthogonal Protection SPPS Selective Deprotection

4,4'-Dimethoxybenzhydrylamine (CAS 19293-62-0): Optimal Application Scenarios Based on Evidence


Synthesis of Acid-Labile Mbh and ODmab Handles for Fmoc-SPPS

4,4'-Dimethoxybenzhydrylamine is the key starting material for preparing 4,4'-dimethoxybenzhydryl (Mbh)-based linkers and handles. The unique acid lability of the Mbh group, as inferred from related dimethoxybenzhydryl systems, makes it ideal for the mild, selective cleavage of peptide amides from solid supports. This scenario directly leverages the compound's ability to form a stabilized carbocation under mild acidic conditions, a property not shared by unsubstituted benzhydrylamine [1]. It is therefore the preferred building block for researchers developing sensitive peptide therapeutics or complex natural product analogs where harsh acid treatments are contraindicated [2].

Preparation of Orthogonally Protected Amino Acid Derivatives (e.g., Fmoc-Asp/Glu-Odmab)

The compound is essential for the commercial synthesis of specialized building blocks like Fmoc-Asp-Odmab and Fmoc-Glu-Odmab. As demonstrated, the Odmab group provides orthogonal stability to piperidine and can be removed with 2% hydrazine, enabling site-selective modification of aspartate and glutamate side chains in SPPS . Procurement of 4,4'-Dimethoxybenzhydrylamine is thus critical for manufacturers and research groups engaged in the synthesis of cyclic peptides, epitope mapping libraries, and peptide-based probes where precise control over deprotection is paramount.

Synthesis of Crystalline Synthetic Intermediates and Research Chemicals

For laboratories requiring a benzhydrylamine scaffold that is a tractable solid, 4,4'-Dimethoxybenzhydrylamine is the preferred choice over liquid benzhydrylamine. Its defined melting point (58-59 °C) and high commercial purity (>98%) [3] facilitate its use as a reliable intermediate in multi-step organic syntheses, including the preparation of N-trityl and N-alkyl derivatives [4]. The solid state simplifies accurate weighing, reduces exposure to volatile handling hazards, and improves the consistency of reaction stoichiometry, thereby reducing batch-to-batch variability in small- and large-scale preparations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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